molecular formula C19H19FN4O3 B13862936 (R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide

(R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide

Cat. No.: B13862936
M. Wt: 370.4 g/mol
InChI Key: CPTOCBVSGXDOGJ-IUODEOHRSA-N
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Description

®-2-(®-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluoro-hydroxypropyl group and a benzoimidazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(®-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The key steps include:

    Preparation of the Fluoro-Hydroxypropyl Intermediate: This step involves the reaction of a suitable precursor with a fluorinating agent under controlled conditions to introduce the fluoro group.

    Formation of the Benzoimidazole Moiety: This involves the cyclization of an appropriate precursor in the presence of a catalyst to form the benzoimidazole ring.

    Coupling of Intermediates: The final step involves the coupling of the fluoro-hydroxypropyl intermediate with the benzoimidazole intermediate under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of ®-2-(®-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the fluoro group, potentially leading to the formation of hydroxy derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the benzoimidazole moiety, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of various substituted benzoimidazole derivatives.

Scientific Research Applications

®-2-(®-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(®-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(®-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H19FN4O3

Molecular Weight

370.4 g/mol

IUPAC Name

(2R)-2-[(2R)-2-fluoro-3-hydroxypropyl]-N'-(1-phenylbenzimidazol-5-yl)propanediamide

InChI

InChI=1S/C19H19FN4O3/c20-12(10-25)8-15(18(21)26)19(27)23-13-6-7-17-16(9-13)22-11-24(17)14-4-2-1-3-5-14/h1-7,9,11-12,15,25H,8,10H2,(H2,21,26)(H,23,27)/t12-,15-/m1/s1

InChI Key

CPTOCBVSGXDOGJ-IUODEOHRSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC(=O)[C@H](C[C@H](CO)F)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C(CC(CO)F)C(=O)N

Origin of Product

United States

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